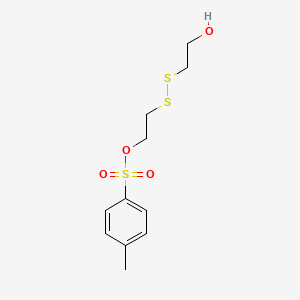

Disulfure de 2-hydroxyéthyle mono-tosylate

Vue d'ensemble

Description

2-Hydroxyethyl disulfide mono-Tosylate is a cleavable linker compound used primarily in the synthesis of antibody-drug conjugates (ADCs). This compound contains both a hydroxyl (-OH) and a sulfide (-S-S-) functional group, as well as a tosylate (-OTs) group . The presence of these functional groups makes it a versatile reagent in various chemical reactions and applications.

Applications De Recherche Scientifique

2-Hydroxyethyl disulfide mono-Tosylate has several applications in scientific research:

Chemistry: Used as a cleavable linker in the synthesis of ADCs, facilitating the attachment of drugs to antibodies.

Biology: Employed in the study of protein-protein interactions and the development of bioconjugates.

Mécanisme D'action

Target of Action

The primary target of 2-Hydroxyethyl Disulfide Mono-Tosylate is in the synthesis of Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Mode of Action

2-Hydroxyethyl Disulfide Mono-Tosylate acts as a cleavable linker in the formation of ADCs . The compound connects an antibody to an ADC cytotoxin . This linker is cleavable, meaning it can be broken down within the body, allowing the cytotoxic drug to be released in the vicinity of the cancer cells .

Biochemical Pathways

The biochemical pathways affected by 2-Hydroxyethyl Disulfide Mono-Tosylate are those involved in the action of ADCs . The ADCs, once attached to the cancer cells, are internalized and the cytotoxic drug is released, leading to cell death .

Result of Action

The result of the action of 2-Hydroxyethyl Disulfide Mono-Tosylate is the successful formation of ADCs . These ADCs can deliver cytotoxic drugs directly to cancer cells, thereby reducing the impact on healthy cells and potentially improving the efficacy of cancer treatments .

Analyse Biochimique

Biochemical Properties

The role of 2-Hydroxyethyl disulfide mono-Tosylate in biochemical reactions is primarily as a cleavable linker in the synthesis of ADCs . It interacts with antibodies and ADC cytotoxins to form ADCs . The nature of these interactions involves the formation of covalent bonds during the synthesis process .

Cellular Effects

The effects of 2-Hydroxyethyl disulfide mono-Tosylate on cells are largely determined by the ADCs it helps to form . It influences cell function by enabling the targeted delivery of cytotoxins to specific cells . This can impact cell signaling pathways, gene expression, and cellular metabolism, depending on the nature of the cytotoxin .

Molecular Mechanism

The molecular mechanism of action of 2-Hydroxyethyl disulfide mono-Tosylate is through its role as a cleavable linker in ADCs . It enables the attachment of cytotoxins to antibodies, allowing for targeted delivery to specific cells . The cleavable nature of the linker allows for the release of the cytotoxin within the target cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyethyl disulfide mono-Tosylate typically involves the tosylation of 2-hydroxyethyl disulfide. This process can be carried out by reacting 2-hydroxyethyl disulfide with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for 2-hydroxyethyl disulfide mono-Tosylate are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The product is then purified using techniques like recrystallization or column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxyethyl disulfide mono-Tosylate undergoes various chemical reactions, including:

Substitution Reactions: The tosylate group (-OTs) is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Reduction Reactions: The disulfide bond (-S-S-) can be reduced to thiols (-SH) using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Oxidation Reactions: The hydroxyl group (-OH) can be oxidized to a carbonyl group (-C=O) using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can react with the tosylate group under mild conditions.

Reduction: Reducing agents like DTT or TCEP are used under aqueous conditions.

Oxidation: Oxidizing agents like PCC are used in anhydrous conditions.

Major Products Formed

Substitution: Products include substituted ethers or thioethers.

Reduction: Products include thiols.

Oxidation: Products include aldehydes or ketones.

Comparaison Avec Des Composés Similaires

Similar Compounds

Succinic anhydride: Acts as a non-cleavable ADC linker.

EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates.

Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of ADCs and PROTACs.

Uniqueness

2-Hydroxyethyl disulfide mono-Tosylate is unique due to its cleavable disulfide bond, which allows for controlled release of the attached drug within the target cell. This feature enhances the specificity and efficacy of ADCs, making it a valuable tool in targeted drug delivery systems .

Activité Biologique

2-Hydroxyethyl disulfide mono-Tosylate (CAS: 1807530-16-0) is a compound characterized by the presence of hydroxyl (-OH), disulfide (-S-S-), and tosylate (-OTs) functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications in drug development.

The primary biological activity of 2-hydroxyethyl disulfide mono-Tosylate is attributed to its ability to modify thiol groups in proteins and other biomolecules. The disulfide bond can participate in redox reactions, influencing cellular signaling pathways and protein interactions. Notably, it selectively inhibits glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes, including cell signaling and apoptosis. This inhibition leads to decreased phosphorylation of key proteins, such as tau, which is significant in the context of neurodegenerative diseases like Alzheimer’s disease .

Applications in Research

2-Hydroxyethyl disulfide mono-Tosylate serves as a valuable tool in various research applications:

- Cellular Biology : It is employed to investigate GSK-3's role in cell signaling and apoptosis.

- Neurodegenerative Disease Research : The compound shows promise as a therapeutic agent for conditions such as Alzheimer’s disease by reducing tau protein phosphorylation and protecting neurons from β-amyloid toxicity .

- Drug Development : It is used in the synthesis of antibody-drug conjugates (ADCs), enhancing the efficacy of therapeutic agents through targeted delivery mechanisms .

Case Studies

Several studies have explored the biological implications of 2-hydroxyethyl disulfide mono-Tosylate:

- Neuroprotective Effects : A study demonstrated that this compound could mitigate neuronal damage induced by β-amyloid peptide, suggesting its potential role in treating Alzheimer’s disease. The mechanism involved the reduction of tau protein phosphorylation, which is critical for maintaining neuronal integrity.

- Inhibition of GSK-3 : Research highlighted that 2-hydroxyethyl disulfide mono-Tosylate effectively inhibits GSK-3 activity, leading to downstream effects on various signaling pathways involved in cell survival and apoptosis. This inhibition has implications for cancer research as well, where GSK-3 plays a role in tumorigenesis .

- Synthesis and Efficacy : In drug formulation studies, the incorporation of 2-hydroxyethyl disulfide mono-Tosylate into therapeutic agents improved their stability and solubility, enhancing their bioavailability in clinical settings .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with 2-hydroxyethyl disulfide mono-Tosylate compared to other compounds with similar mechanisms:

| Compound | Mechanism of Action | Biological Activity | Applications |

|---|---|---|---|

| 2-Hydroxyethyl Disulfide Mono-Tosylate | GSK-3 Inhibition | Neuroprotection, Cancer Research | Drug Development, Cellular Biology |

| Policresulen | Protease Inhibition | Antiviral Activity | Therapeutic Agent for Viral Infections |

| Anthraquinone Disulfonate | Electron Transfer Enhancement | Remediation of Contaminated Sites | Environmental Applications |

Propriétés

IUPAC Name |

2-(2-hydroxyethyldisulfanyl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S3/c1-10-2-4-11(5-3-10)18(13,14)15-7-9-17-16-8-6-12/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNYSBAUKADEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.